TC14012

Description

Properties

IUPAC Name |

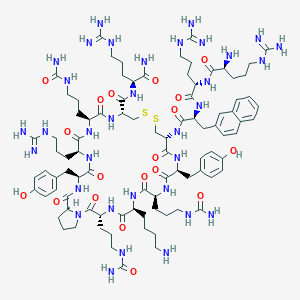

(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDDHDBBOJNZKY-LNDHEDFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H140N34O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2066.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TC14012 on CXCR4 and CXCR7

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC14012, a synthetic peptidomimetic derived from T140, exhibits a dual and opposing mechanism of action on the chemokine receptors CXCR4 and CXCR7. It functions as a potent and selective antagonist of CXCR4, a key receptor implicated in HIV entry, cancer metastasis, and inflammation. Conversely, this compound acts as a biased agonist on CXCR7, an atypical chemokine receptor that modulates CXCR4 signaling and has emerging roles in cancer and tissue repair. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of this compound engagement with both CXCR4 and CXCR7, supported by quantitative data and detailed experimental methodologies.

Introduction to this compound and its Targets

The CXCL12-CXCR4/CXCR7 signaling axis is a critical regulator of cellular trafficking, survival, and proliferation. Dysregulation of this axis is a hallmark of numerous pathologies, making it a prime target for therapeutic intervention.

-

CXCR4: A classical G protein-coupled receptor (GPCR), CXCR4 activation by its cognate ligand CXCL12 initiates Gαi-dependent signaling cascades, leading to calcium mobilization, activation of the PI3K/Akt and MAPK pathways, and ultimately, chemotaxis. It also signals through G protein-independent pathways involving β-arrestin.

-

CXCR7 (ACKR3): Classified as an atypical chemokine receptor, CXCR7 binds CXCL12 with high affinity but does not couple to G proteins to induce classical downstream signaling like calcium flux. Instead, it primarily signals through the β-arrestin pathway and functions as a scavenger receptor for CXCL12, thereby modulating its availability for CXCR4.

This compound is a serum-stable derivative of the T140 peptide, designed to be a specific inhibitor of CXCR4. However, subsequent research revealed its intriguing and potent agonistic activity on CXCR7, highlighting the complexity of targeting the CXCL12 chemokine system.[1][2]

Quantitative Analysis of this compound Interaction with CXCR4 and CXCR7

The distinct effects of this compound on CXCR4 and CXCR7 are quantified by its binding affinity and functional potency.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC50 | CXCR4 | 19.3 nM | Inhibition of HIV-1 entry | [3] |

| EC50 | CXCR7 | 350 nM | β-arrestin 2 recruitment | [3][4] |

| Ki | CXCR7 | 157 ± 36 nM | Radioligand displacement |

Comparative Ligand Potency at CXCR7 (β-arrestin Recruitment)

| Ligand | EC50 | Reference |

| CXCL12 | 30-35 nM | [1][2] |

| This compound | 350 nM | [1][2] |

| AMD3100 | 138-140 µM | [1][2] |

Mechanism of Action on CXCR4: Antagonism

This compound acts as a potent antagonist at the CXCR4 receptor. As an inverse agonist, it not only blocks the binding of the endogenous ligand CXCL12 but also reduces the basal level of receptor signaling.[3]

Signaling Pathways Inhibited by this compound

By blocking CXCL12 binding, this compound effectively inhibits all known downstream signaling pathways of CXCR4, including:

-

Gαi-dependent signaling: This prevents the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

-

Calcium Mobilization: this compound blocks the CXCL12-induced release of intracellular calcium stores, a key event in cell activation.

-

PI3K/Akt and MAPK/ERK pathways: Inhibition of these pathways leads to reduced cell survival, proliferation, and migration.

-

Chemotaxis: As a consequence of inhibiting these signaling cascades, this compound potently blocks the directed migration of cells towards a CXCL12 gradient.

References

TC14012: A Comprehensive Technical Guide to its Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC14012 is a synthetic peptidomimetic that has garnered significant interest in the scientific community for its unique dual functionality. It acts as a selective antagonist for the C-X-C chemokine receptor type 4 (CXCR4) and, conversely, as a potent agonist for the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3. This technical guide provides an in-depth overview of the structure, molecular function, and key signaling pathways associated with this compound. Detailed experimental protocols for the characterization of its activity are provided, along with a summary of critical quantitative data. Visual representations of its signaling cascades and experimental workflows are included to facilitate a comprehensive understanding of this multifaceted compound.

Introduction

This compound is a serum-stable derivative of the T140 peptide, which was originally identified as a potent anti-HIV agent due to its ability to block the entry of T-tropic HIV-1 into cells by targeting the CXCR4 co-receptor. Subsequent research has revealed a more complex pharmacological profile, highlighting its opposing effects on the closely related CXCR4 and CXCR7 receptors. This dual activity makes this compound a valuable tool for dissecting the distinct and sometimes opposing roles of these receptors in various physiological and pathological processes, including cancer metastasis, inflammation, and angiogenesis. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers and drug development professionals.

Structure of this compound

This compound is a cyclic peptide analog. Its structure is based on the T140 peptide, with specific amino acid substitutions to enhance its stability and activity.

Molecular Formula: C₉₀H₁₄₀N₃₄O₁₉S₂

Molecular Function and Signaling Pathways

This compound exhibits a fascinating bimodal activity, acting as an antagonist at one receptor and an agonist at another. This section details its function at both CXCR4 and CXCR7 and the downstream signaling consequences.

CXCR4 Antagonism

As a selective antagonist of CXCR4, this compound binds to the receptor and inhibits the binding of its natural ligand, CXCL12 (also known as SDF-1). This blockade prevents the activation of G-protein-mediated downstream signaling pathways typically associated with CXCR4, which are involved in cell migration, proliferation, and survival. This antagonistic activity is the basis for its anti-HIV and potential anti-cancer properties.

CXCR7 Agonism and Downstream Signaling

In contrast to its effect on CXCR4, this compound acts as a potent agonist at the CXCR7 receptor. CXCR7 is considered an "atypical" chemokine receptor as it does not couple to G-proteins to the same extent as classical chemokine receptors. Instead, its signaling is primarily mediated through the recruitment of β-arrestins.

Upon binding of this compound, CXCR7 undergoes a conformational change that promotes the recruitment of β-arrestin 2.[1] This interaction initiates a signaling cascade that is independent of G-protein activation. One of the key downstream effects of β-arrestin recruitment by the this compound-CXCR7 complex is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (Erk 1/2).[1][2] This pathway is crucial in regulating various cellular processes, including cell growth, differentiation, and survival.

This compound has been shown to promote angiogenesis, particularly in the context of diabetic limb ischemia. This pro-angiogenic effect is mediated through the activation of the Akt/eNOS signaling pathway.[3] Binding of this compound to CXCR7 leads to the phosphorylation and activation of the protein kinase Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS). The activation of eNOS results in the production of nitric oxide (NO), a key signaling molecule that promotes vasodilation and angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound at CXCR4 and CXCR7 receptors.

| Parameter | Receptor | Value | Reference |

| IC₅₀ | CXCR4 | 19.3 nM | [4] |

| EC₅₀ | CXCR7 (β-arrestin 2 recruitment) | 350 nM | [1] |

| Ligand | Receptor | EC₅₀ (β-arrestin 2 recruitment) | Reference |

| This compound | CXCR7 | 350 nM | [1] |

| CXCL12 | CXCR7 | 35 nM | [4] |

| AMD3100 | CXCR7 | 140 µM | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the function of this compound.

β-Arrestin 2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This protocol is adapted from studies measuring the recruitment of β-arrestin 2 to CXCR7 upon ligand stimulation.[1]

Objective: To quantify the interaction between CXCR7 and β-arrestin 2 in live cells in response to this compound.

Materials:

-

HEK293 cells

-

Expression plasmids: CXCR7 tagged with a BRET acceptor (e.g., YFP) and β-arrestin 2 tagged with a BRET donor (e.g., Rluc)

-

Cell culture medium and supplements

-

Transfection reagent

-

BRET substrate (e.g., coelenterazine h)

-

This compound and other ligands (e.g., CXCL12)

-

BRET-compatible microplate reader

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium.

-

Co-transfect cells with the CXCR7-YFP and β-arrestin 2-Rluc plasmids using a suitable transfection reagent.

-

-

Cell Seeding:

-

24 hours post-transfection, seed the cells into 96-well microplates.

-

-

Ligand Stimulation:

-

48 hours post-transfection, replace the medium with a serum-free medium.

-

Add varying concentrations of this compound or other ligands to the wells. Include a vehicle control.

-

-

BRET Measurement:

-

Add the BRET substrate (coelenterazine h) to each well.

-

Immediately measure the luminescence at two wavelengths: one for the donor (Rluc) and one for the acceptor (YFP).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Subtract the background BRET signal (from cells expressing only the donor).

-

Plot the net BRET ratio against the ligand concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Erk 1/2, Akt, and eNOS Phosphorylation Assay (Western Blotting)

This protocol outlines the general steps for detecting the phosphorylation status of Erk 1/2, Akt, and eNOS in response to this compound.[3][5]

Objective: To determine if this compound induces the phosphorylation of Erk 1/2, Akt, and eNOS.

Materials:

-

Cells expressing CXCR7 (e.g., endothelial cells, specific cancer cell lines)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Erk 1/2, anti-total-Erk 1/2, anti-phospho-Akt, anti-total-Akt, anti-phospho-eNOS, anti-total-eNOS

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency.

-

Treat cells with this compound for the desired time points. Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Erk 1/2) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Erk 1/2) to normalize for loading.

-

Quantify the band intensities to determine the relative phosphorylation levels.

-

In Vivo Diabetic Hindlimb Ischemia Model for Angiogenesis

This protocol is a generalized procedure based on studies investigating the pro-angiogenic effects of this compound.[6][7]

Objective: To assess the ability of this compound to promote angiogenesis and restore blood flow in a mouse model of diabetic hindlimb ischemia.

Materials:

-

Diabetic mice (e.g., db/db mice or streptozotocin-induced diabetic mice)

-

Anesthetics

-

Surgical instruments

-

This compound

-

Vehicle control

-

Laser Doppler perfusion imager

-

Tissue collection and processing reagents for histology (e.g., formalin, paraffin)

-

Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)

Procedure:

-

Induction of Diabetes and Ischemia:

-

Establish a diabetic mouse model.

-

Anesthetize the mice and surgically ligate the femoral artery of one hindlimb to induce ischemia. The contralateral limb serves as a non-ischemic control.

-

-

Treatment:

-

Administer this compound or vehicle control to the mice (e.g., via subcutaneous injection) according to the desired dosing regimen.

-

-

Blood Flow Measurement:

-

Measure blood flow in both hindlimbs at various time points post-surgery using a Laser Doppler perfusion imager.

-

-

Histological Analysis:

-

At the end of the study, euthanize the mice and collect the ischemic and non-ischemic limb muscles.

-

Fix, embed, and section the tissues.

-

Perform immunohistochemical staining for markers of angiogenesis, such as CD31, to quantify capillary density.

-

-

Data Analysis:

-

Calculate the ratio of blood flow in the ischemic limb to the non-ischemic limb.

-

Quantify the capillary density in the histological sections.

-

Compare the results between the this compound-treated and vehicle-treated groups.

-

Conclusion

This compound is a remarkable research tool with a dual personality, acting as a CXCR4 antagonist and a CXCR7 agonist. This unique characteristic allows for the targeted investigation of the distinct biological roles of these two important chemokine receptors. The detailed understanding of its structure, function, and associated signaling pathways, as outlined in this guide, provides a solid foundation for future research and potential therapeutic applications in areas such as HIV treatment, cancer therapy, and the promotion of angiogenesis in ischemic diseases. The provided experimental protocols offer a practical starting point for researchers aiming to explore the multifaceted nature of this compound.

References

- 1. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

TC14012: A Dual-Modulator of the CXCL12/CXCR4/CXCR7 Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the peptidomimetic TC14012, a fascinating molecule that exhibits dual modulatory effects on the CXCL12 chemokine system. This compound acts as a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4) while simultaneously functioning as an agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This unique pharmacological profile presents a compelling case for its investigation in various therapeutic areas, including oncology, immunology, and regenerative medicine. This document summarizes the quantitative data on its receptor activity, details the experimental protocols for its characterization, and provides visual representations of the underlying signaling pathways.

Introduction

The CXCL12 (also known as SDF-1) signaling axis, primarily mediated by its receptors CXCR4 and CXCR7, plays a pivotal role in a multitude of physiological and pathological processes. These include stem cell homing, angiogenesis, immune cell trafficking, and cancer metastasis. While CXCR4 activation through G-protein-coupled pathways is linked to cell migration and proliferation, CXCR7, an atypical receptor, primarily signals through the β-arrestin pathway and is involved in CXCL12 scavenging and modulation of CXCR4 activity.[1]

This compound, a synthetic cyclic peptide, has emerged as a significant research tool and potential therapeutic agent due to its unique ability to antagonize CXCR4 while concurrently activating CXCR7.[2] This dual activity allows for the precise dissection of the individual roles of these two receptors and offers a novel strategy for therapeutic intervention in diseases where the CXCL12/CXCR4/CXCR7 axis is dysregulated.

Quantitative Data Presentation

The pharmacological activity of this compound at both CXCR4 and CXCR7 has been quantified in various in vitro assays. The following tables summarize the key potency and efficacy data.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC50 | CXCR4 | 19.3 nM | HIV-1 entry inhibition | [3][4] |

| EC50 | CXCR7 | 350 nM | β-arrestin 2 recruitment | [3][4] |

Table 1: In Vitro Activity of this compound at CXCR4 and CXCR7

| Ligand | Receptor | EC50 for β-arrestin recruitment | Reference |

| This compound | CXCR7 | 350 nM | [5][6] |

| CXCL12 | CXCR7 | 30 nM | [5][6] |

| AMD3100 | CXCR7 | 140 µM | [5][6] |

Table 2: Comparative Potency of Ligands at CXCR7

Signaling Pathways

This compound's dual activity results in the differential modulation of distinct downstream signaling cascades for CXCR4 and CXCR7.

CXCR4 Antagonism: Inhibition of G-Protein Signaling

As an antagonist of CXCR4, this compound blocks the binding of the endogenous ligand CXCL12, thereby inhibiting the canonical G-protein signaling pathway. Upon CXCL12 binding, CXCR4 typically couples to Gαi, leading to the dissociation of the Gαi and Gβγ subunits. This initiates a cascade of downstream events, including the inhibition of adenylyl cyclase, activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Ras/Raf/MEK/ERK (MAPK) pathway, ultimately promoting cell survival, proliferation, and migration. By blocking this cascade, this compound effectively abrogates these cellular responses.[7][8]

Figure 1: this compound-mediated antagonism of the CXCR4 signaling pathway.

CXCR7 Agonism: Activation of β-Arrestin Signaling

In contrast to its effect on CXCR4, this compound acts as an agonist at CXCR7. CXCR7 is an atypical chemokine receptor that does not couple to G-proteins but instead signals through the recruitment of β-arrestin. Upon binding of an agonist like this compound, CXCR7 undergoes a conformational change that promotes the recruitment of β-arrestin 2. This β-arrestin acts as a scaffold protein, initiating a G-protein-independent signaling cascade that leads to the activation of the MAPK/ERK pathway.[5][6] This can result in various cellular outcomes, including cell migration and regulation of gene expression.

Figure 2: this compound-mediated agonism of the CXCR7 signaling pathway.

Experimental Protocols

The dual activity of this compound can be characterized using a variety of in vitro assays. Below are detailed methodologies for two key experiments.

β-Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)

This assay quantifies the recruitment of β-arrestin to CXCR7 upon agonist stimulation.

-

Principle: BRET is a proximity-based assay that measures the interaction between two proteins tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the proteins interact, the energy from the luciferase is transferred to the YFP, resulting in light emission at the acceptor's wavelength.

-

Cell Line: HEK293 cells are commonly used.

-

Reagents:

-

HEK293 cells

-

Expression vectors for CXCR7-Rluc and YFP-β-arrestin2

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Coelenterazine h (luciferase substrate)

-

This compound and other test compounds

-

Assay buffer (e.g., HBSS)

-

-

Procedure:

-

Co-transfect HEK293 cells with CXCR7-Rluc and YFP-β-arrestin2 expression vectors.

-

Plate the transfected cells in a white, clear-bottom 96-well plate and culture for 24-48 hours.

-

Wash the cells with assay buffer.

-

Add coelenterazine h to each well to a final concentration of 5 µM and incubate for 5-10 minutes in the dark.

-

Add varying concentrations of this compound or control compounds to the wells.

-

Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm).

-

Calculate the BRET ratio (YFP emission / Rluc emission).

-

Plot the BRET ratio against the logarithm of the agonist concentration to determine the EC50 value.

-

Figure 3: Experimental workflow for the β-Arrestin Recruitment BRET assay.

ERK1/2 Phosphorylation Assay using Western Blotting

This assay determines the activation of the MAPK/ERK pathway downstream of CXCR7 activation by this compound.

-

Principle: Western blotting uses antibodies to detect the phosphorylation status of specific proteins, in this case, ERK1/2, as a marker of pathway activation.

-

Cell Line: U373 glioma cells (endogenously expressing CXCR7 but not CXCR4) or transfected HEK293 cells.

-

Reagents:

-

U373 or other suitable cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (e.g., ECL)

-

-

Procedure:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

-

Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-t-ERK antibody to control for protein loading.

-

Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK.

-

Conclusion

This compound represents a powerful tool for investigating the complex biology of the CXCL12/CXCR4/CXCR7 axis. Its unique dual activity as a CXCR4 antagonist and a CXCR7 agonist allows for the selective modulation of two distinct signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and similar dual-modulating compounds in a variety of disease contexts. Further research into the in vivo effects and the precise molecular interactions of this compound will be crucial in translating its promising in vitro profile into clinical applications.

References

- 1. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CXCR7/CXCR4 heterodimer constitutively recruits beta-arrestin to enhance cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-arrestin- but not G protein-mediated signaling by the “decoy” receptor CXCR7 | Semantic Scholar [semanticscholar.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CXCR7/CXCR4 Heterodimer Constitutively Recruits β-Arrestin to Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Investigating the Downstream Signaling of TC14012: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC14012 is a peptidomimetic compound that has garnered significant interest in the scientific community for its dual regulatory effects on the chemokine receptors CXCR4 and CXCR7 (also known as ACKR3).[1][2][3][4][5] Originally developed as a potent antagonist of CXCR4, subsequent research has revealed its surprising role as an agonist for CXCR7.[2][6][7] This unique pharmacological profile makes this compound a valuable tool for dissecting the intricate signaling networks governed by these two receptors, which play crucial roles in numerous physiological and pathological processes, including cancer, inflammation, and HIV infection.[1][5][8] This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with its target receptors.

| Parameter | Receptor | Value | Assay/System | Reference |

| IC50 | CXCR4 | 19.3 nM | Inhibition of HIV-1 infection | [1][3][9] |

| EC50 | CXCR7 | 350 nM | β-arrestin 2 recruitment | [1][2][3][6][9] |

| Ki | CXCR7 | 157 ± 36 nM | Radioligand displacement assay | [6] |

Table 1: Potency of this compound on CXCR4 and CXCR7 Receptors

| Ligand | Receptor | EC50 for β-arrestin recruitment | Reference |

| This compound | CXCR7 | 350 nM | [2][6] |

| CXCL12 | CXCR7 | 30 nM | [2][6] |

| AMD3100 | CXCR7 | 140 µM | [2][6] |

Table 2: Comparative Potency of Ligands on CXCR7

Downstream Signaling Pathways

This compound exerts its biological effects by modulating distinct downstream signaling cascades, depending on the receptor it engages.

Agonistic Effects on CXCR7

Upon binding to CXCR7, this compound acts as an agonist, initiating a signaling cascade that is independent of G-protein coupling.[2][6] The primary downstream pathways identified are the β-arrestin and Akt/eNOS pathways.

1. β-Arrestin-Mediated Erk 1/2 Activation:

This compound binding to CXCR7 promotes the recruitment of β-arrestin 2.[2][6] This interaction serves as a scaffold for the activation of downstream signaling molecules, leading to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (Erk 1/2).[2][3][6][9] This pathway has been observed in cell lines endogenously expressing CXCR7 but not CXCR4, such as U373 glioma cells.[2][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TC 14012 | CAS:368874-34-4 | CXCR4 antagonist; ACKR3 (CXCR7) agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. CXCR4 antagonist-TC 14012 - Creative Peptides [creative-peptides.com]

- 6. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 9. TC-14012 | CXCR | 368874-34-4 | Invivochem [invivochem.com]

A Technical Guide to the Anti-HIV Activity of TC14012

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC14012 is a peptidomimetic compound that has demonstrated significant anti-HIV activity, primarily by inhibiting the entry of specific strains of the human immunodeficiency virus (HIV) into host cells. This technical guide provides a comprehensive overview of the core mechanisms, quantitative activity, and relevant experimental methodologies for studying this compound.

Core Mechanism of Action: A Dual Receptor Interactor

This compound exhibits a dual-faceted mechanism of action by interacting with two distinct chemokine receptors: CXCR4 and CXCR7.

-

CXCR4 Antagonism: this compound acts as a potent and selective antagonist of the CXCR4 receptor.[1][2] CXCR4 is a critical co-receptor for the entry of X4-tropic and dual-tropic strains of HIV-1 into host cells, particularly T-lymphocytes.[3] By binding to CXCR4, this compound competitively inhibits the interaction of the viral envelope glycoprotein gp120 with the receptor, thereby preventing the conformational changes necessary for viral fusion and entry into the host cell. This targeted inhibition makes this compound particularly effective against HIV-1 strains that utilize the CXCR4 co-receptor.

-

CXCR7 Agonism: In addition to its CXCR4 antagonism, this compound functions as a potent agonist for the CXCR7 receptor.[1][2][4] Upon binding to CXCR7, this compound triggers the recruitment of β-arrestin 2 to the receptor.[1][2][5] This interaction initiates a downstream signaling cascade, including the phosphorylation of Erk 1/2.[1][4] While the direct contribution of CXCR7 agonism to the anti-HIV activity of this compound is still under investigation, the modulation of this pathway is a key characteristic of the compound's pharmacological profile.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound from various in vitro studies.

Table 1: Receptor Binding and Functional Activity

| Parameter | Receptor | Value | Assay Type | Reference |

| IC50 | CXCR4 | 19.3 nM | Antagonist Activity | [1][2] |

| EC50 | CXCR7 | 350 nM | β-arrestin 2 Recruitment | [1][2][4] |

| Ki | CXCR7 | 157 ± 36 nM | Radioligand Displacement | [5] |

Table 2: Anti-HIV Activity

| HIV-1 Strain | Tropism | Activity | Concentration | Cell Line/System | Reference |

| HXB2 | X4-tropic | >95% inhibition | 1 µM | CXCR4-expressing cells | [1][2][4] |

| 89.6 | Dual-tropic | >95% inhibition | 1 µM | CXCR4-expressing cells | [1][2][4] |

| SF162 | R5-tropic | No inhibition | 1 µM | CCR5-expressing cells | [1][2][4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's activity.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

This assay quantifies the recruitment of β-arrestin to the CXCR7 receptor upon agonist stimulation.

Materials:

-

HEK293T cells

-

Expression plasmids for CXCR7 tagged with a yellow fluorescent protein (e.g., eYFP) and β-arrestin 2 tagged with a Renilla luciferase (e.g., Rluc)

-

Transfection reagent

-

Cell culture medium and supplements

-

Coelenterazine h (luciferase substrate)

-

This compound and other test compounds

-

Microplate reader capable of detecting BRET signals

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate medium.

-

Co-transfect the cells with the CXCR7-eYFP and β-arrestin 2-Rluc expression plasmids using a suitable transfection reagent.

-

-

Cell Seeding:

-

One day post-transfection, seed the cells into 96-well white, clear-bottom microplates.

-

-

Compound Treatment:

-

On the day of the assay, replace the culture medium with a suitable assay buffer.

-

Add serial dilutions of this compound or control compounds to the wells.

-

-

Substrate Addition and Signal Detection:

-

Add the luciferase substrate, coelenterazine h, to each well.

-

Immediately measure the luminescence signals at two wavelengths: one for the donor (Rluc, ~480 nm) and one for the acceptor (eYFP, ~530 nm) using a BRET-compatible microplate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

HIV-1 Entry Inhibition Assay (Cell-Based)

This protocol outlines a general method to assess the ability of this compound to inhibit the entry of X4-tropic HIV-1 into target cells.

Materials:

-

Target cells expressing CD4 and CXCR4 (e.g., TZM-bl, MT-4, or specific T-cell lines)

-

X4-tropic HIV-1 strain (e.g., NL4-3)

-

Cell culture medium and supplements

-

This compound and control compounds

-

Method for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay system for reporter viruses)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the target cells into a 96-well plate at an appropriate density.

-

-

Compound Pre-incubation:

-

Prepare serial dilutions of this compound and control compounds.

-

Add the diluted compounds to the cells and incubate for a short period (e.g., 30-60 minutes) at 37°C.

-

-

Viral Infection:

-

Add a pre-titered amount of the X4-tropic HIV-1 stock to each well.

-

-

Incubation:

-

Incubate the plates for a period sufficient for viral entry and replication to occur (typically 24-72 hours) at 37°C.

-

-

Quantification of Viral Replication:

-

After the incubation period, quantify the extent of viral replication using a suitable method:

-

p24 ELISA: Measure the concentration of the HIV-1 p24 capsid protein in the culture supernatant.

-

Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or β-galactosidase), lyse the cells and measure the reporter gene activity.

-

-

-

Data Analysis:

-

Determine the percentage of inhibition for each compound concentration relative to the virus-only control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Mandatory Visualizations

Signaling Pathways

Caption: Dual mechanism of this compound: CXCR4 antagonism and CXCR7 agonism.

Experimental Workflows

Caption: Workflow for the Bioluminescence Resonance Energy Transfer (BRET) assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TC-14012 | CXCR | 368874-34-4 | Invivochem [invivochem.com]

- 3. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Anti-Cancer Properties of TC14012: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC14012 is a compelling bicyclic peptide-based drug candidate with a unique dual-acting mechanism that targets key chemokine receptors implicated in cancer progression. As a selective antagonist of C-X-C chemokine receptor type 4 (CXCR4) and a potent agonist of C-X-C chemokine receptor type 7 (CXCR7), this compound offers a multi-faceted approach to inhibiting tumor growth, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its complex signaling pathways.

Introduction

The CXCL12/CXCR4/CXCR7 signaling axis is a critical pathway in cancer biology, regulating tumor cell proliferation, survival, migration, and interaction with the tumor microenvironment.[1][2] CXCR4 overexpression is a hallmark of numerous cancers and is associated with poor prognosis.[3] Its ligand, CXCL12, is highly expressed in metastatic sites, promoting the homing of CXCR4-positive cancer cells.[4] CXCR7, an atypical chemokine receptor, also binds CXCL12 and modulates signaling, often with opposing effects to CXCR4.[1]

This compound, a derivative of the T140 peptide, has emerged as a promising therapeutic agent due to its ability to simultaneously inhibit the pro-tumorigenic CXCR4 signaling and activate CXCR7, a receptor whose agonism has been linked to anti-metastatic effects.[2][5] This dual functionality presents a strategic advantage in targeting the complexities of cancer progression.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual-pronged mechanism:

-

CXCR4 Antagonism: By binding to CXCR4 with high affinity, this compound blocks the binding of its natural ligand, CXCL12. This inhibition disrupts the downstream signaling cascades that promote cancer cell proliferation, survival, and migration.[3][6]

-

CXCR7 Agonism: this compound is a potent agonist of CXCR7, initiating a distinct signaling pathway that involves the recruitment of β-arrestin 2.[5][6] Activation of CXCR7 by this compound has been shown to inhibit cancer metastasis by preventing endothelial necroptosis.[2] This is mediated through the CXCR7/RIPK3/MLKL signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

| Parameter | Receptor | Value | Cell Line/Model | Reference |

| IC50 | CXCR4 | 19.3 nM | - | [6] |

| EC50 | CXCR7 (β-arrestin 2 recruitment) | 350 nM | HEK293 | [5][6] |

| Ki | CXCR7 (Radioligand displacement) | 157 nM | HEK293 | [1] |

Table 1: In Vitro Binding and Activity of this compound

| Cancer Model | Outcome Measured | Efficacy | Dosing Regimen | Reference |

| Lung Cancer (Mouse hematogenous metastasis model) | Inhibition of lung metastasis | Significant reduction in lung infiltration of tumor cells | Not specified | [2] |

Table 2: In Vivo Anti-Cancer Efficacy of this compound

Signaling Pathways

The dual engagement of CXCR4 and CXCR7 by this compound results in the modulation of distinct and critical signaling pathways in cancer cells and the tumor microenvironment.

Figure 1: Dual signaling pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the anti-cancer properties of this compound.

In Vitro Assays

5.1.1. Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

-

Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

5.1.2. β-Arrestin 2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the agonistic activity of this compound on CXCR7.

-

Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for CXCR7-Rluc (Renilla luciferase) and β-arrestin 2-YFP (Yellow Fluorescent Protein).

-

Cell Seeding: Plate the transfected cells in a 96-well microplate.

-

Ligand Stimulation: Add coelenterazine H (luciferase substrate) and then stimulate with various concentrations of this compound.

-

BRET Measurement: Measure the light emission at 485 nm (Rluc) and 530 nm (YFP) using a BRET plate reader.

-

Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission) and plot against the this compound concentration to determine the EC50 value.

5.1.3. Erk 1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the Erk signaling pathway upon CXCR7 agonism by this compound.

-

Cell Culture and Starvation: Culture U373 glioma cells (which endogenously express CXCR7 but not CXCR4) and serum-starve them overnight.

-

Treatment: Treat the cells with this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Erk 1/2 and total Erk 1/2.

-

Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the ratio of phospho-Erk to total Erk.

5.1.4. Transwell Migration Assay

This assay evaluates the effect of this compound on cancer cell migration.

-

Cell Preparation: Culture cancer cells to sub-confluency and serum-starve overnight.

-

Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add medium containing a chemoattractant (e.g., CXCL12) to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium with or without this compound and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

Cell Staining and Counting: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane with crystal violet. Count the stained cells under a microscope.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated group to the control group.

In Vivo Assay

5.2.1. Mouse Hematogenous Metastasis Model

This in vivo model is used to assess the anti-metastatic potential of this compound.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Injection: Inject lung cancer cells (e.g., LLC or A549) intravenously into the tail vein of the mice.

-

Treatment: Administer this compound to the mice via a suitable route (e.g., intraperitoneal or subcutaneous injection) according to a predetermined dosing schedule. A control group should receive a vehicle.

-

Monitoring: Monitor the health and body weight of the mice regularly.

-

Endpoint Analysis: After a set period (e.g., 3-4 weeks), euthanize the mice and harvest the lungs.

-

Metastasis Quantification: Count the number of metastatic nodules on the lung surface. Tissues can also be processed for histological analysis to confirm the presence of tumor cells.

-

Data Analysis: Compare the number of lung metastases between the this compound-treated and control groups.

Experimental and Logical Workflows

The following diagrams illustrate typical experimental and logical workflows for investigating the anti-cancer properties of this compound.

Figure 2: In vitro experimental workflow.

References

- 1. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the CXCR7 pathway with this compound to inhibit endothelial necroptosis and lung cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential clinical applications of CXCR4 antagonists in cancer | VJHemOnc [vjhemonc.com]

The Role of TC14012 in Modulating Endothelial Progenitor Cell Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the involvement of TC14012, a potent and selective CXCR7 agonist, in the function of endothelial progenitor cells (EPCs). EPCs are critical for vascular repair and angiogenesis, and their dysfunction is implicated in various pathologies, particularly diabetic vascular complications.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field.

Core Findings: this compound Enhances EPC Function, Especially Under Hyperglycemic Stress

Research demonstrates that this compound significantly improves the angiogenic functions of EPCs, particularly by mitigating the detrimental effects of high glucose (HG) conditions, which are designed to mimic diabetes in vitro.[1][2] The primary mechanism of action is the activation of the CXCR7/Akt/eNOS signaling pathway, leading to increased nitric oxide (NO) production and enhanced cell survival and function.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies assessing the impact of this compound on EPC functions.

Table 1: Effect of this compound on EPC Angiogenic Function under High Glucose Conditions

| Functional Assay | Control (Mannitol) | High Glucose (HG) | High Glucose + this compound | Notes |

| Tube Formation (Tube Length) | Normalized to 1.0 | Significant Decrease | Rescue of tube formation | This compound (5 µmol/L) treatment for 24h.[1] |

| Migration (Scratch Recovery Area) | Normalized to 1.0 | Significant Decrease | Preservation of migration ability | This compound (5 µmol/L) treatment for 24h.[1] |

| Apoptosis (TUNEL Assay) | Baseline | Significant Increase | Amelioration of apoptosis | This compound (5 µmol/L) treatment for 24h.[1] |

| Cleaved Caspase-3 Expression | Baseline | Significant Increase | Reduction in expression | This compound (5 µmol/L) treatment for 24h.[1] |

Table 2: Effect of this compound on Key Signaling Molecules in EPCs under High Glucose Conditions

| Molecule | Control (Mannitol) | High Glucose (HG) | High Glucose + this compound | Notes |

| CXCR7 Expression | Baseline | Reduced | Rescued expression | Mechanistic studies show HG reduces CXCR7.[1] |

| Phospho-Akt (p-Akt) | Baseline | Impaired Phosphorylation | Rescued Phosphorylation | Western blot analysis.[1] |

| Phospho-eNOS (p-eNOS) | Baseline | Impaired Phosphorylation | Rescued Phosphorylation | Western blot analysis.[1] |

| Nitric Oxide (NO) Production | Baseline | Impaired Production | Rescued Production | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

EPC Isolation and Culture

Endothelial progenitor cells are isolated from human umbilical cord blood by density gradient centrifugation. The cells are then cultured in specific media, such as MCDB131, supplemented with fetal bovine serum (FBS), vascular endothelial growth factor (VEGF), and other growth factors to promote EPC proliferation and differentiation.

High Glucose (HG) Treatment

To mimic diabetic conditions in vitro, EPCs are treated with a high concentration of glucose (e.g., 33 mmol/L) for 24 hours. An equivalent concentration of mannitol is used as an osmotic control to ensure that the observed effects are due to hyperglycemia and not changes in osmolarity.[1]

This compound Treatment

This compound is a selective CXCR7 agonist and a potent CXCR4 antagonist.[5] In the described experiments, EPCs are treated with this compound (e.g., 5 µmol/L) concurrently with high glucose or control conditions for 24 hours.[1]

Tube Formation Assay

This assay assesses the ability of EPCs to form three-dimensional, tube-like structures, a hallmark of angiogenesis.

-

A layer of extracellular matrix gel (e.g., Matrigel) is polymerized in a 96-well plate.[6]

-

EPCs, previously treated with control, HG, or HG + this compound, are seeded onto the gel.

-

After an incubation period (typically 18-24 hours), the formation of tubular networks is observed and photographed under a microscope.

-

The extent of tube formation is quantified by measuring parameters such as total tube length using imaging software like ImageJ.[1]

Migration Assay (Scratch Recovery Assay)

This assay evaluates the migratory capacity of EPCs.

-

EPCs are grown to confluence in a 6-well plate.

-

A sterile pipette tip is used to create a "scratch" or cell-free area in the monolayer.

-

The cells are then incubated with the respective treatments (control, HG, HG + this compound) for 24 hours. To exclude the influence of cell proliferation, a mitotic inhibitor like mitomycin may be added.[1]

-

The rate of "wound" closure is monitored and quantified by measuring the change in the cell-free area over time, typically using ImageJ.[1]

Apoptosis Assay (TUNEL Staining)

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that is a hallmark of apoptosis.

-

EPCs are cultured on coverslips and subjected to the different treatment conditions.

-

The cells are then fixed and permeabilized.

-

The TUNEL reaction is performed using a commercial kit, which enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.

-

The percentage of apoptotic cells (TUNEL-positive) is determined by fluorescence microscopy.[1]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as total and phosphorylated forms of Akt and eNOS.

-

Total protein is extracted from the treated EPCs.

-

Protein concentrations are determined to ensure equal loading.

-

The protein lysates are separated by size via SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-p-eNOS, anti-eNOS, anti-cleaved caspase-3).

-

Following incubation with secondary antibodies conjugated to an enzyme, the protein bands are visualized and quantified using a detection reagent and imaging system. GAPDH is often used as a loading control.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

This compound Signaling Pathway in EPCs

References

- 1. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cellbiolabs.com [cellbiolabs.com]

The Role of TC14012 in Activating the Akt/eNOS Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which TC14012, a CXCR7 agonist, activates the Akt/eNOS signaling pathway. This pathway is crucial for endothelial cell function, angiogenesis, and vascular homeostasis. The information presented herein is synthesized from key research findings, offering a comprehensive resource for professionals in the field of cardiovascular research and drug development.

Executive Summary

This compound is a dual-function molecule, acting as a potent agonist for the C-X-C chemokine receptor type 7 (CXCR7) and an antagonist for CXCR4.[1] Its pro-angiogenic and protective effects on endothelial cells are primarily mediated through the activation of the CXCR7/Akt/eNOS signaling cascade.[2][3][4] In conditions of high glucose, which mimic a diabetic state, endothelial progenitor cells (EPCs) exhibit impaired function, including reduced tube formation, migration, and survival. This compound has been shown to rescue these functions by stimulating the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.[2][5][6] This guide will detail the signaling pathway, present the quantitative data from key experiments, and provide the methodologies for reproducing these findings.

The this compound-Mediated Akt/eNOS Signaling Pathway

This compound initiates its cellular effects by binding to and activating the CXCR7 receptor. This activation triggers a downstream signaling cascade that leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates eNOS at its serine 1177 residue, a key event for eNOS activation.[7] Activated eNOS then catalyzes the production of nitric oxide (NO), a critical signaling molecule that promotes vasodilation, inhibits platelet aggregation, and is essential for angiogenesis.[8]

The following diagram illustrates this signaling pathway:

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on endothelial progenitor cells (EPCs) under high glucose (HG) conditions.[2][3][4][5]

Table 1: Effect of this compound on EPC Angiogenic Function

| Parameter | Control (Mannitol) | High Glucose (HG) | HG + this compound (5 µmol/L) |

| Tube Formation (Tube Length, normalized) | 1.0 | ~0.4 | ~0.8 |

| Cell Migration (Scratch Recovery Area, normalized) | 1.0 | ~0.5 | ~0.9 |

| Apoptosis (TUNEL-positive cells, normalized) | 1.0 | ~2.5 | ~1.2 |

Table 2: Effect of this compound on the Akt/eNOS Pathway

| Parameter | Control (Mannitol) | High Glucose (HG) | HG + this compound (5 µmol/L) |

| CXCR7 Expression (normalized) | 1.0 | ~0.6 | ~0.9 |

| p-Akt / Akt Ratio (normalized) | 1.0 | ~0.5 | ~0.9 |

| p-eNOS / eNOS Ratio (normalized) | 1.0 | ~0.4 | ~0.8 |

| Nitric Oxide (NO) Production (normalized) | 1.0 | ~0.5 | ~0.85 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Western Blotting for Protein Phosphorylation

This protocol is used to determine the expression levels of total and phosphorylated Akt and eNOS.

-

Cell Lysis:

-

Treat endothelial progenitor cells (EPCs) as required (e.g., with high glucose and/or this compound).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-eNOS, anti-eNOS, anti-CXCR7, anti-GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.

-

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

-

Plate Coating:

-

Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding:

-

Harvest EPCs and resuspend them in the desired experimental medium (e.g., containing high glucose with or without this compound).

-

Seed 1.5 x 10^4 cells per well onto the solidified Matrigel.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Capture images of the tube-like structures using an inverted microscope.

-

-

Quantification:

-

Quantify the extent of tube formation by measuring the total tube length or the number of branch points using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Cell Migration (Scratch) Assay

This assay measures the rate of collective cell migration.

-

Cell Culture:

-

Seed EPCs in a 6-well plate and grow to a confluent monolayer.

-

-

Creating the Scratch:

-

Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Add the experimental media (e.g., with high glucose and/or this compound).

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

-

-

Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure or the migrated area over time.

-

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation:

-

Culture and treat cells on glass coverslips or in chamber slides.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes.

-

-

TUNEL Staining:

-

Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This typically involves:

-

An equilibration step with the provided buffer.

-

Incubation with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP for 1 hour at 37°C in a humidified chamber.

-

-

-

Counterstaining and Imaging:

-

Counterstain the cell nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

-

Quantification:

-

Count the number of TUNEL-positive (apoptotic) cells and the total number of DAPI-stained (total) cells.

-

Express the results as the percentage of apoptotic cells.

-

Nitric Oxide (NO) Production Assay

This assay measures the production of NO by quantifying its stable metabolites, nitrite and nitrate.

-

Sample Collection:

-

Culture and treat EPCs as required.

-

Collect the cell culture supernatant at the desired time point.

-

-

Griess Reaction:

-

Use a commercially available Griess reagent kit.

-

Mix the cell supernatant with the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

-

Experimental and Logical Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on endothelial progenitor cells.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for conditions characterized by endothelial dysfunction, such as diabetic vasculopathy.[2][4] Its ability to specifically target the CXCR7 receptor and activate the pro-survival and pro-angiogenic Akt/eNOS pathway provides a clear mechanism of action.[2][6] The data and protocols presented in this guide offer a solid foundation for further research and development in this area, enabling scientists to explore the full therapeutic potential of this compound and similar compounds.

References

- 1. ibidi.com [ibidi.com]

- 2. clyte.tech [clyte.tech]

- 3. axionbiosystems.com [axionbiosystems.com]

- 4. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wound healing assay | Abcam [abcam.com]

- 7. sciencellonline.com [sciencellonline.com]

- 8. reactionbiology.com [reactionbiology.com]

Preliminary Studies on TC14012 in Angiogenesis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on TC14012, a peptidomimetic compound with significant implications for angiogenesis. This compound is characterized as a potent and selective antagonist of the CXCR4 receptor and a functional agonist of the CXCR7 receptor.[1][2][3] Its dual activity on these key chemokine receptors, which share the natural ligand CXCL12 (also known as SDF-1), positions it as a molecule of interest in therapeutic areas where angiogenesis plays a critical role, particularly in ischemic vascular diseases.[1][4][5]

Core Mechanism of Action

This compound's pro-angiogenic effects are primarily attributed to its agonistic activity on the CXCR7 receptor.[1][4] Activation of CXCR7 by this compound initiates a signaling cascade that promotes the function and survival of endothelial progenitor cells (EPCs), which are crucial for neovascularization.[1][4] Concurrently, its antagonistic effect on the CXCR4 receptor may contribute to the mobilization of EPCs from the bone marrow.[1]

Signaling Pathway

The primary signaling pathway implicated in the pro-angiogenic effects of this compound involves the activation of the Akt/eNOS (endothelial nitric oxide synthase) axis. Upon binding to CXCR7, this compound stimulates the phosphorylation and activation of Akt, which in turn phosphorylates eNOS.[1][4] Activated eNOS increases the production of nitric oxide (NO), a key signaling molecule that promotes vasodilation, inhibits apoptosis, and enhances the migratory and tube formation capabilities of endothelial cells.[1][4]

References

- 1. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. diabetesjournals.org [diabetesjournals.org]

Methodological & Application

Application Notes and Protocols for TC14012 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC14012 is a synthetic, serum-stable peptidomimetic that acts as a selective antagonist of the CXCR4 receptor and a potent agonist of the CXCR7 receptor.[1][2] This dual activity makes this compound a valuable tool for studying the distinct and overlapping roles of these two chemokine receptors in various physiological and pathological processes, including cancer metastasis, angiogenesis, and inflammation.[3][4] this compound has demonstrated anti-HIV and anti-cancer activity.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound functions as an inverse agonist of CXCR4, inhibiting its signaling pathways.[5] Conversely, it acts as an agonist at the CXCR7 receptor, stimulating downstream signaling cascades. A primary mechanism of this compound-mediated CXCR7 signaling is through the recruitment of β-arrestin 2.[5][6] This interaction is independent of G-protein coupling and leads to the activation of downstream kinases such as Akt, eNOS, and Erk1/2.[3][5]

Data Presentation

Quantitative Activity of this compound

| Parameter | Receptor | Value | Assay Type | Cell Line | Reference |

| IC50 | CXCR4 | 19.3 nM | Antagonist Activity | - | [1][2] |

| EC50 | CXCR7 | 350 nM | β-arrestin 2 Recruitment | HEK293 | [1][5][6] |

| Ki | CXCR7 | 157 nM ± 36 | Radioligand Displacement | HEK293 | [5] |

Comparative Potency for β-Arrestin Recruitment to CXCR7

| Compound | EC50 | Reference |

| CXCL12 | 30 nM | [5][6] |

| This compound | 350 nM | [5][6] |

| AMD3100 | 140 µM | [5][6] |

Signaling Pathways

The signaling pathways activated by this compound through CXCR7 are critical to its function. Below are diagrams illustrating these pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the CXCR7 pathway with this compound to inhibit endothelial necroptosis and lung cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TC14012 in a Hind Limb Ischemia In Vivo Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of TC14012 in a murine hind limb ischemia (HLI) model, a common preclinical paradigm for peripheral artery disease (PAD). This compound is a peptidomimetic compound with a dual mechanism of action, functioning as a selective antagonist of the CXCR4 receptor and a potent agonist of the CXCR7 receptor.[1][2][3] This unique profile makes it a compelling candidate for therapeutic angiogenesis by promoting the mobilization of endothelial progenitor cells (EPCs) and enhancing neovascularization in ischemic tissues.[4][5][6]

The CXCL12/CXCR4/CXCR7 signaling axis is critically involved in tissue repair and angiogenesis.[7][8][9][10][11] While the interaction of CXCL12 with CXCR4 is crucial for the retention of stem and progenitor cells in the bone marrow, activation of CXCR7 by CXCL12 or agonists like this compound can promote cell survival and migration.[4][7][12] By antagonizing CXCR4, this compound facilitates the release of EPCs from the bone marrow, while its agonistic activity on CXCR7 is believed to enhance their angiogenic potential and homing to ischemic sites.[4][6]

This document outlines detailed protocols for inducing HLI in mice, administering this compound, and assessing its therapeutic efficacy through various analytical methods. The provided information is intended to assist researchers in designing and executing robust in vivo studies to evaluate the pro-angiogenic effects of this compound.

Signaling Pathway of this compound in Ischemic Angiogenesis

The therapeutic effect of this compound in hind limb ischemia is attributed to its modulation of the CXCL12/CXCR4/CXCR7 signaling pathway, which ultimately leads to enhanced angiogenesis. The diagram below illustrates the proposed mechanism of action.

Caption: Mechanism of this compound in promoting angiogenesis.

Experimental Protocols

Murine Hind Limb Ischemia (HLI) Model

This protocol describes the surgical induction of unilateral hind limb ischemia in mice, a widely used model to study peripheral artery disease and therapeutic angiogenesis.[13][14][15][16][17][18][19][20]

Materials:

-

Male mice (e.g., C57BL/6 or diabetic db/db mice, 8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical platform with a heating pad

-

Stereomicroscope

-

Fine surgical instruments (forceps, scissors)

-

Suture material (e.g., 7-0 silk)

-

Depilatory cream and antiseptic solution

Procedure:

-

Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

-

Maintain the mouse's body temperature at 37°C using a heating pad.[21]

-

Remove the fur from the right hind limb using depilatory cream and disinfect the surgical area with an antiseptic solution.

-

Make a small longitudinal skin incision (approximately 1 cm) in the inguinal region of the right hind limb.

-

Under a stereomicroscope, bluntly dissect the subcutaneous tissue to expose the femoral artery and vein.

-

Carefully separate the femoral artery from the femoral vein and nerve.

-

Ligate the femoral artery at two locations: proximally, just distal to the inguinal ligament, and distally, at the bifurcation of the saphenous and popliteal arteries.[19]

-

Excise the segment of the femoral artery between the two ligatures.[14][18]

-

Close the skin incision with sutures.

-

The contralateral (left) hind limb will serve as a non-ischemic control.

Administration of this compound

This protocol is based on a study that successfully used this compound to promote angiogenesis in a diabetic HLI mouse model.[4]

Materials:

-

This compound

-

Sterile vehicle (e.g., saline or phosphate-buffered saline)

-

Syringes and needles for subcutaneous injection

Procedure:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Immediately following the HLI surgery, administer this compound via subcutaneous injection.

-

A previously reported effective dose is 10 mg/kg body weight .[4]

-

Administer the treatment daily or as determined by the study design.

-

The control group should receive an equivalent volume of the vehicle.

Assessment of Blood Perfusion by Laser Doppler Perfusion Imaging (LDPI)

LDPI is a non-invasive technique used to measure microvascular blood flow and is the standard method for assessing perfusion recovery in the HLI model.[21][22][23][24]

Materials:

-

Laser Doppler Perfusion Imager

-

Anesthetic (e.g., isoflurane)

-

Heating pad to maintain body temperature

Procedure:

-